molecular formula C9H8ClF3N2 B7947431 (R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hcl

(R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hcl

Cat. No.: B7947431
M. Wt: 236.62 g/mol
InChI Key: YPALTFQCHARPGS-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride typically involves multiple steps. One common method starts with the reaction of m-amino benzotrifluoride with ethyl formate in the presence of a catalyst to obtain 4-amino-2-trifluoromethyl benzaldehyde. This intermediate is then reacted with ammonium bisulfate in toluene and acetic acid to yield 4-amino-2-trifluoromethylbenzonitrile .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. For instance, using less toxic reagents and milder reaction conditions can make the process more sustainable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, cuprous cyanide for cyano group substitution, and ammonium bisulfate for aminolysis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the substitution reaction with cuprous cyanide yields 4-amino-2-trifluoromethylbenzonitrile .

Scientific Research Applications

®-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the context of its use in pharmaceuticals, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is unique due to its specific stereochemistry and the presence of both an amino and a trifluoromethyl group. These features contribute to its distinct chemical properties and make it particularly valuable for certain applications, such as the synthesis of pharmaceuticals with specific biological activities .

Properties

IUPAC Name

4-[(1R)-1-amino-2,2,2-trifluoroethyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7;/h1-4,8H,14H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPALTFQCHARPGS-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.